molecular formula C11H15N3 B8628863 3-(1H-indol-3-yl)propane-1,2-diamine CAS No. 53707-84-9

3-(1H-indol-3-yl)propane-1,2-diamine

Cat. No.: B8628863
CAS No.: 53707-84-9
M. Wt: 189.26 g/mol
InChI Key: WOXRSEJZTSQBNQ-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)propane-1,2-diamine is a compound belonging to the tryptamine family, which is known for its diverse biological activities Tryptamines are a broad class of compounds that include neurotransmitters like serotonin and melatonin, as well as various psychoactive substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)propane-1,2-diamine typically involves the decarboxylation of L-tryptophan. This process can be catalyzed by aromatic L-amino acid decarboxylase (AADC) in the presence of specific conditions. The reaction conditions often include the use of deuterated or tritiated media to obtain isotopomers of tryptamine and its derivatives .

Industrial Production Methods

the general approach involves the enzymatic decarboxylation of L-tryptophan, similar to the synthetic routes used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)propane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted tryptamines, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)propane-1,2-diamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered sensory perception, mood, and thought processes. The compound acts as an agonist at these receptors, mimicking the effects of serotonin and other related neurotransmitters .

Comparison with Similar Compounds

3-(1H-indol-3-yl)propane-1,2-diamine is similar to other tryptamines such as:

Compared to these compounds, this compound is unique in its specific receptor interactions and potential therapeutic applications.

Properties

CAS No.

53707-84-9

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-(1H-indol-3-yl)propane-1,2-diamine

InChI

InChI=1S/C11H15N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,12-13H2

InChI Key

WOXRSEJZTSQBNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron trifluoride etherate (12.3 ml, 0.1 mmole) was added to a tetrahydrofuran (24.4 ml) solution of tryptophan amide (20.3 g, 0.1 mole) at room temperature with stirring. At reflux with constant stirring, borane methylsulfide (32.25 ml, 0.34 mole) was added dropwise. The reaction was heated at reflux with stirring for five hours. A tetrahydrofuran:water mixture (26 ml, 1:1) was carefully added dropwise. A sodium hydroxide solution (160 ml, 5N) was added and the mixture heated at reflux with stirring for sixteen hours.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
solvent
Reaction Step One
Quantity
32.25 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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